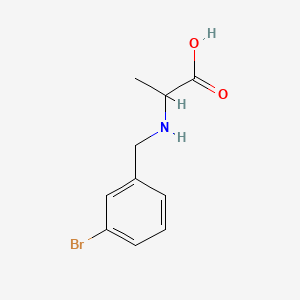

N-(3-bromobenzyl)alanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.115 |

IUPAC Name |

2-[(3-bromophenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C10H12BrNO2/c1-7(10(13)14)12-6-8-3-2-4-9(11)5-8/h2-5,7,12H,6H2,1H3,(H,13,14) |

InChI Key |

GFPOAYBTWTYNHS-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)NCC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Strategic Synthesis and Methodological Advances for N 3 Bromobenzyl Alanine and Its Analogues

Rational Design of Synthetic Routes for N-Benzyl Amino Acid Scaffolds

The rational design of synthetic pathways for N-benzyl amino acids focuses on achieving high yields and purity while minimizing side reactions. Key strategies involve the direct alkylation of the amino acid nitrogen and the use of protecting groups to control reactivity.

Optimized N-Alkylation Protocols of Alanine (B10760859)

The direct N-alkylation of alanine with a benzyl (B1604629) halide, such as 3-bromobenzyl bromide, is a primary method for synthesizing the N-(3-bromobenzyl)alanine scaffold. Traditional methods often suffer from poor selectivity, leading to mixtures of mono- and di-alkylated products, and require harsh conditions. nih.gov Modern protocols have focused on overcoming these limitations through optimized reaction conditions.

Key approaches include the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents in the presence of a transition metal catalyst. This atom-economic method generates water as the only byproduct. nih.govresearchgate.net For instance, ruthenium complexes can catalyze the direct N-alkylation of unprotected α-amino acids with alcohols, often with excellent retention of stereochemical integrity. researchgate.netd-nb.info Another approach involves using a mixed-solvent system (e.g., water and ethanol) to create a homogeneous reaction mixture of a water-soluble amino acid and a water-insoluble alkylating agent, which can eliminate the need for toxic phase-transfer catalysts. nih.gov

Optimization of parameters such as the base, solvent, temperature, and stoichiometry of reactants is critical. For example, in the N-alkylation of β-alanine with butyl bromide, systematically varying the molar ratio of potassium hydroxide (B78521) (KOH) and the alkylating agent allowed for the selective synthesis of either the mono- or di-substituted product. nih.gov

Table 1: Comparison of N-Alkylation Protocols for Amino Acids

| Alkylating Agent | Catalyst/Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Alcohols | Ruthenium Complexes | Toluene | Atom-economic, base-free, high retention of stereochemistry. d-nb.info | d-nb.info |

| Alcohols | Ruthenium Complexes | Neat Alcohol | Highly selective, produces water as the only byproduct, applicable to unprotected amino acids. nih.govresearchgate.net | nih.govresearchgate.net |

| Alkyl Halides | Potassium Hydroxide (KOH) | Water/Ethanol | One-step, mixed-solvent approach, avoids phase-transfer catalysts. nih.gov | nih.gov |

| Alkyl Halides | Hindered Alkoxide Base (e.g., KOtBu) | Inert Solvent (e.g., THF) | Specific for Nα-alkylation of Boc-protected amino acids. google.com | google.com |

Role of Protecting Group Strategies in Efficient Synthesis (e.g., Boc-protection)

Protecting groups are indispensable in the synthesis of N-alkylated amino acids to prevent unwanted side reactions and ensure regioselectivity. The α-amino group of an amino acid is a nucleophile that can react with alkylating agents. Without protection, this can lead to over-alkylation, yielding di-alkylated products, or polymerization. nih.gov

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino function. researchgate.netmasterorganicchemistry.com Its popularity stems from several key characteristics:

Ease of Introduction: The Boc group is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org

Stability: It is stable under a wide range of conditions, including those used for many coupling reactions and base-catalyzed transformations, allowing for an orthogonal protection strategy with other groups like Fmoc. masterorganicchemistry.comorganic-chemistry.org

Facile Removal: The Boc group is acid-labile and can be cleanly removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. masterorganicchemistry.comwikipedia.org This deprotection yields the free amine, carbon dioxide, and tert-butanol (B103910) or isobutylene. masterorganicchemistry.com

The use of Boc-protection allows for the selective mono-alkylation of the amino acid. The protected amino acid can be alkylated on the nitrogen atom using a strong base, such as sodium hydride or potassium tert-butoxide, followed by the addition of an alkyl halide. google.com After the alkylation step, the Boc group is removed under acidic conditions to yield the desired N-alkylated amino acid. This strategy provides a reliable and high-yielding route to compounds like this compound. google.commasterorganicchemistry.com

Enantioselective Synthesis of this compound

Controlling the stereochemistry at the α-carbon is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. Enantioselective synthesis aims to produce the desired stereoisomer in high purity.

Application of Chiral Catalysts and Auxiliaries in Asymmetric Induction

Asymmetric synthesis of this compound can be achieved by employing either chiral catalysts or chiral auxiliaries to induce stereoselectivity.

Chiral Catalysts: Catalytic asymmetric synthesis is a highly efficient approach. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully used for the enantioselective alkylation of glycine (B1666218) Schiff bases. organic-chemistry.orgmdpi.com For example, the alkylation of the tert-butyl ester of a glycine-benzophenone imine with benzyl bromide in the presence of a chiral cinchona alkaloid-derived catalyst can produce α-benzyl amino acids with high enantioselectivity. organic-chemistry.org Another strategy involves chiral aldehyde catalysis, which can enable the direct asymmetric α-benzylation of N-unprotected amino acid esters. nih.govrsc.orgchemrxiv.org

Chiral Auxiliaries: This method involves covalently attaching a chiral molecule (the auxiliary) to the alanine substrate. The auxiliary directs the steric course of the subsequent alkylation reaction, leading to the preferential formation of one diastereomer. After the alkylation, the auxiliary is cleaved to yield the enantiomerically enriched product. Oxazolidinones, such as those developed by Evans, are common chiral auxiliaries for the asymmetric synthesis of α-amino acids. renyi.hugoogle.com Nickel(II) complexes of Schiff bases derived from a chiral ligand and glycine can also serve as effective templates for the asymmetric alkylation to produce various α-amino acids. nih.gov

Table 2: Examples of Asymmetric Synthesis Methods for N-Alkylated Amino Acids

| Method | Catalyst/Auxiliary | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalysis | Cinchona Alkaloid Derivative | Glycine Schiff Base Ester | High enantioselectivity (up to 96% ee) for α-alkylation. organic-chemistry.org | organic-chemistry.org |

| Chiral Aldehyde Catalysis | Chiral BINOL-aldehyde / Lewis Acid | N-unprotected Amino Acid Ester | Direct α-benzylation with good yields and enantioselectivities. rsc.orgchemrxiv.org | rsc.orgchemrxiv.org |

| Chiral Auxiliary | Oxazolidinone | N-acylated Alanine Derivative | Diastereoselective alkylation followed by auxiliary removal. renyi.hu | renyi.hu |

| Metal Complexation | Chiral Ni(II) Complex | Glycine Schiff Base | Asymmetric alkylation with various benzyl bromides in good yields. nih.gov | nih.gov |

Dynamic Kinetic Resolution Techniques for Stereochemical Control

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic starting material into a single enantiomer of the product with 100% yield. acs.org This contrasts with classical kinetic resolution, which has a maximum theoretical yield of 50%. acs.org DKR combines a rapid, reversible racemization of the starting material with a highly stereoselective, irreversible reaction.

In the context of amino acid synthesis, DKR can be applied to racemic precursors like azlactones or N-acyl amino acids. acs.orgrsc.org The process typically involves two catalysts: one for the racemization of the starting material and another for the enantioselective transformation of one of the enantiomers.

For example, racemic azlactones can be converted to chiral α-amino esters via DKR using bifunctional organocatalysts, such as those based on thiourea (B124793) and cinchona alkaloids. rsc.org Biocatalytic DKR processes are also well-established, using enzymes like acylases or transaminases in combination with a racemase to produce natural and non-natural L-amino acids with high chemical and optical yields. acs.orgnih.gov A transaminase-based DKR, for instance, can prepare β-branched aromatic α-amino acids with high diastereo- and enantioselectivity from α-ketoacid substrates. nih.gov These techniques offer a highly efficient pathway to enantiopure N-substituted amino acids like this compound.

Diversification of this compound through Advanced Derivatization

The structure of this compound offers multiple points for further chemical modification, allowing for the creation of a diverse library of analogues for various applications, such as drug discovery and materials science. Derivatization can target the amino group, the carboxylic acid group, or the bromo-substituted aromatic ring. weber.huresearchgate.net

The bromine atom on the benzyl ring is a particularly versatile handle for diversification. It can readily participate in a wide range of transition-metal-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing various aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to introduce alkenyl substituents.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, introducing substituted amino groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

These reactions allow for the systematic modification of the electronic and steric properties of the benzyl side chain.

Furthermore, the amino and carboxyl groups of the alanine backbone are readily available for standard peptide coupling reactions to incorporate the molecule into peptide chains, or for other modifications. researchgate.net The secondary amine can be further acylated or alkylated, while the carboxylic acid can be converted into esters, amides, or reduced to an alcohol. Derivatization techniques, such as reacting with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl), are also used for analytical purposes to improve chromatographic separation and detection by mass spectrometry. nih.gov This multi-faceted derivatization potential makes this compound a valuable and adaptable synthetic building block.

Construction of this compound-Containing Peptides and Peptoids

The incorporation of N-substituted amino acids, such as this compound, into peptide and peptoid structures is a key strategy for enhancing their proteolytic stability and cell permeability. rsc.org The synthesis of peptides and their N-substituted counterparts, peptoids, containing the this compound residue typically employs solid-phase synthesis techniques, with the "sub-monomer" method being a prominent approach for peptoid construction. nih.govacs.org

This sub-monomer strategy involves a two-step cycle for each residue addition. First, the N-terminal amine of the growing chain on a solid support is acylated with an activated haloacetic acid, such as bromoacetic acid. nih.govfrontiersin.org Subsequently, the bromine atom is displaced by a primary amine via an SN2 reaction. frontiersin.org To incorporate an this compound residue, 3-bromobenzylamine (B82478) would be used in this displacement step following acylation with 2-bromopropionic acid, rather than bromoacetic acid, to introduce the alanine-specific methyl group on the backbone alpha-carbon.

Challenges in the synthesis of peptides with multiple N-substituted residues include the reduced efficiency of amide bond formation involving the secondary amine of the N-alkylated amino acid. nih.gov To overcome this, highly reactive carboxylate-activating groups, such as bis(trichloromethyl) carbonate (BTC), or coupling reagents like DIC (N,N'-diisopropylcarbodiimide) and Oxyma are often employed. nih.govnih.gov

Research has demonstrated the feasibility of creating large libraries of peptides containing diverse N-alkylated residues. nih.gov While direct studies focusing exclusively on this compound are specific, the established methodologies for creating N-alkylated alanine and glycine residues are directly applicable. nih.gov

Table 1: Methodologies for Incorporating N-Alkylated Alanine Residues

| Method | Description | Key Reagents | Application | Reference |

|---|---|---|---|---|

| Sub-monomer Synthesis (for Alanine) | A two-step process involving acylation with 2-bromopropionic acid followed by nucleophilic displacement with a primary amine (e.g., 3-bromobenzylamine). | 2-Bromopropionic acid, Primary Amine, DIC | Synthesis of N-alkylated alanine-containing peptoids and peptides. | nih.gov |

Integration into Macrocyclic Architectures and Novel Heterocyclic Systems

The this compound moiety serves as a valuable component in the construction of complex molecular architectures, including macrocycles and novel heterocyclic systems. The presence of the bromobenzyl group offers a handle for further chemical modification and influences the conformational properties of the resulting structures.

Macrocyclic Architectures:

Macrocyclization is a widely used strategy in drug discovery to constrain peptide conformations, which can lead to higher binding affinity and stability. drugtargetreview.com this compound can be incorporated into peptide backbones that are subsequently cyclized. One established method involves forming an amide bond between the N-terminal secondary amine of the N-alkylated residue and the side-chain carboxylate of a residue like glutamic acid to close the ring. nih.gov

Another powerful technique is ring-closing metathesis (RCM), which can be used to form cyclic peptides from precursors containing terminal alkenes. researchgate.net Furthermore, research has shown that small peptides featuring a 3-bromobenzyl group at the C-terminus can undergo efficient intramolecular cyclization, suggesting that the bromobenzyl moiety is compatible with and can be a key part of macrocyclic design. researchgate.net

Novel Heterocyclic Systems:

The 3-bromobenzyl group of this compound can participate in or be a precursor for the formation of various heterocyclic systems. For instance, N-substituted β-amino acids are known to be excellent starting materials for synthesizing heterocycles like azetidines, pyridinones, and quinolinones. researchgate.net While this compound is an α-amino acid, the principles of using the N-substituent and the amino acid backbone to construct heterocyclic rings are transferable.

A specific application involves the synthesis of quinazoline (B50416) derivatives. Research has demonstrated the synthesis of peptide analogs of 4-[2-(3-bromophenyl)-7-nitro-4-oxo-3,4-dihydro-3-quinazolinyl]benzoic acid, which showed potent antifungal activity. nih.gov In this structure, the 3-bromophenyl moiety, which would be part of the this compound side chain, is directly incorporated into the quinazolinone heterocyclic system. This highlights a direct route to integrate the this compound scaffold into complex heterocyclic molecules.

Table 2: Applications in Macrocyclic and Heterocyclic Synthesis

| Application Area | Synthetic Strategy | Resulting Structure Type | Role of this compound | Reference |

|---|---|---|---|---|

| Macrocyclization | Head-to-tail or side-chain-to-terminus amide bond formation. | Macrocyclic Peptides/Peptoids | Incorporated as a residue within the macrocyclic ring to influence conformation and properties. | nih.gov |

| Macrocyclization | Ring-Closing Metathesis (RCM) | Cyclic Peptides | Serves as a building block within a linear precursor designed for RCM. | researchgate.net |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-bromobenzylamine |

| 2-bromopropionic acid |

| Bromoacetic acid |

| Glutamic acid |

| Bis(trichloromethyl) carbonate (BTC) |

| N,N'-diisopropylcarbodiimide (DIC) |

| Oxyma |

Chemical Reactivity and Mechanistic Transformations of N 3 Bromobenzyl Alanine

Investigation of N-Alkylation Reaction Mechanisms and Kinetics

The synthesis of N-(3-bromobenzyl)alanine typically proceeds via the N-alkylation of alanine (B10760859). This reaction, while conceptually straightforward, involves mechanistic complexities related to selectivity and the potential for undesirable side reactions. The most common approach is a nucleophilic substitution where the amino group of alanine attacks an electrophilic benzyl (B1604629) carbon, such as in 3-bromobenzyl bromide. wikipedia.org

Stereoselectivity: A critical aspect of the N-alkylation of alanine is the preservation of the stereochemical integrity at the α-carbon. Alanine is a chiral amino acid, and racemization can occur under certain reaction conditions, particularly in the presence of a strong base. nih.govd-nb.info Base-free catalytic systems, such as those employing specific ruthenium catalysts for N-alkylation with alcohols, have been developed to maintain high levels of enantiopurity. nih.govd-nb.info In other specialized methods, such as the alkylation of chiral nickel(II) Schiff base complexes of amino acids, high optical yields can be achieved, demonstrating that careful selection of reagents and conditions is paramount for controlling stereochemistry. rsc.org

Regioselectivity: The alanine molecule presents two primary nucleophilic sites: the nitrogen of the amino group and the oxygens of the carboxylate group. The N-alkylation reaction must selectively target the nitrogen atom. While the amino group is generally a stronger nucleophile, competing O-alkylation to form an ester can occur, especially at elevated temperatures or under specific catalytic conditions. nih.gov The choice of solvent and reaction conditions can influence the ratio of N- to O-alkylation.

| Factor | Effect on Stereoselectivity | Effect on Regioselectivity (N- vs. O-alkylation) | Example Condition / Mitigating Strategy |

|---|---|---|---|

| Base | Strong bases can promote racemization at the α-carbon. d-nb.info | Deprotonates the carboxylic acid, but can also affect the nucleophilicity of the amine. | Use of non-coordinating or weak bases; base-free catalytic systems. d-nb.info |

| Temperature | Higher temperatures can increase the rate of racemization. | Higher temperatures may favor the competing O-alkylation (esterification) side reaction. nih.gov | Conducting the reaction at the lowest feasible temperature. |

| Catalyst | Chiral catalysts or auxiliaries can induce high stereoselectivity. rsc.org | Certain catalysts may preferentially activate one nucleophilic site over the other. | Employing catalysts known for high selectivity in amine alkylation, such as specific Ru or Ir complexes. nih.gov |

| Protecting Groups | Protection of the carboxylic acid prevents racemization via certain mechanisms. | Protection of the carboxylic acid (e.g., as an ester) eliminates O-alkylation as a possibility. nih.gov | Use of an ester protecting group, followed by deprotection. |

Several competing reactions can reduce the yield and purity of the desired this compound product.

Over-alkylation: The product, this compound, is a secondary amine. Secondary amines are often more nucleophilic than the primary amine of the starting material, alanine. wikipedia.org Consequently, the product can react with a second molecule of the 3-bromobenzyl halide to form a tertiary amine, N,N-bis(3-bromobenzyl)alanine. This process, known as over-alkylation, is a common challenge in the alkylation of primary amines. wikipedia.orgmasterorganicchemistry.com To mitigate this, a large excess of the starting amino acid can be used to increase the probability of the alkylating agent reacting with alanine rather than the product.

Racemization: As previously mentioned, the acidic proton on the α-carbon of alanine can be abstracted under basic conditions, leading to a loss of stereochemical purity. d-nb.info The resulting enolate intermediate is planar and can be protonated from either face, leading to a racemic mixture. Mitigation strategies include avoiding strong bases, using shorter reaction times, and employing catalytic systems that operate under neutral or mildly acidic conditions. nih.govd-nb.info

| Side Reaction | Description | Mitigation Strategy |

|---|---|---|

| Over-alkylation | The secondary amine product reacts further with the alkylating agent to form a tertiary amine. masterorganicchemistry.com | Use of a large excess of alanine; controlled addition of the alkylating agent; alternative methods like reductive amination. |

| Racemization | Loss of stereochemical integrity at the α-carbon, often promoted by base. d-nb.info | Use of base-free catalyst systems; careful selection of a mild base; low reaction temperatures. nih.gov |

| Esterification | The carboxylic acid group reacts with the alkylating agent (O-alkylation). nih.gov | Protection of the carboxylic acid group; optimization of reaction conditions (e.g., lower temperature) to favor N-alkylation. |

Functional Group Interconversions Involving the Bromine Moiety

The aryl bromide functionality on the benzyl group serves as a versatile handle for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions.

The carbon-bromine bond in this compound is susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This method is highly robust and tolerates a wide range of functional groups, making it suitable for complex molecules like amino acid derivatives. nih.gov It allows for the introduction of new aryl, heteroaryl, alkyl, or alkenyl substituents at the 3-position of the benzyl ring.

Negishi Coupling: The Negishi reaction couples the aryl bromide with an organozinc reagent, also catalyzed by palladium or nickel. bath.ac.uk This method has been successfully applied to the synthesis of substituted phenylalanine derivatives from organozinc reagents derived from other amino acids, demonstrating its compatibility with the amino acid framework. bath.ac.uk

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Na₂CO₃ | sp²-sp² (Biaryl) |

| Negishi | Alkylzinc halide (R-ZnX) | Pd(dba)₂ + P(o-tol)₃ | sp²-sp³ (Aryl-Alkyl) |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ + PPh₃ + Et₃N | sp²-sp² (Aryl-Vinyl) |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Et₃N | sp²-sp (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand + NaOᵗBu | sp²-N (Aryl-Amine) |

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. The viability of this reaction is highly dependent on the electronic properties of the ring. The classical SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate, which must be stabilized by strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In this compound, the bromine atom is in the meta position relative to the methylene (B1212753) bridge connected to the alanine moiety. The alanine group is not a strong electron-withdrawing group capable of stabilizing the Meisenheimer intermediate through resonance. Therefore, the aromatic ring is not considered "activated" towards classical SNAr, and this reaction pathway is generally unfavorable under standard conditions. fishersci.se Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, require extremely strong bases and harsh conditions that would likely be incompatible with the amino acid portion of the molecule.

Transformations of the Alanine Backbone and Carboxylic Acid Functionality

The original alanine portion of the molecule retains its characteristic reactivity, allowing for further modifications.

The carboxylic acid functionality can undergo several common transformations:

Esterification: Reaction with an alcohol under acidic conditions converts the carboxylic acid into an ester. libretexts.org This is often used as a protecting group strategy in peptide synthesis.

Amide Bond Formation: The most significant reaction of the carboxyl group in the context of biochemistry is the formation of an amide (peptide) bond. britannica.com this compound can be coupled with the amino group of another amino acid or amine using standard peptide coupling reagents (e.g., DCC, HATU) to form dipeptides or other amide derivatives.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this would require prior protection of the secondary amine.

The alanine backbone itself can also be a site of reaction:

Further N-Alkylation: As discussed, the secondary amine can be further alkylated to form a tertiary amine. wikipedia.org

Deamination/Transamination: While primarily biochemical processes, chemical analogues exist. Reactions with aldehydes can form imines, which can subsequently be hydrolyzed to a keto acid, effectively removing the amino group. libretexts.org Transamination involves the transfer of the amino group to an α-keto acid, a key reaction in amino acid metabolism. medmuv.com

Amide Bond Formation and Peptide Coupling Strategies

The formation of an amide (peptide) bond is a cornerstone of peptide synthesis. masterorganicchemistry.com In the case of this compound, the secondary amine acts as a nucleophile, attacking an activated carboxylic acid, or its own carboxylic acid can be activated to react with another amine.

Standard Coupling Reagents:

A variety of coupling reagents are employed to facilitate amide bond formation by converting the carboxylic acid into a more reactive species, thus promoting nucleophilic attack by the amine. sigmaaldrich.com These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.combachem.com

Commonly used coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic examples. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, the use of carbodiimides alone can lead to racemization and the formation of an N-acylurea byproduct. uni-kiel.de To mitigate these side effects, additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are often included. bachem.com

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and generate fewer side products compared to carbodiimides. sigmaaldrich.com They activate the carboxylic acid by forming a benzotriazolyl ester.

Uronium/Aminium Salts: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU) are among the most effective and widely used coupling reagents. sigmaaldrich.compeptide.com They react rapidly and are known to suppress racemization, especially HATU, which forms a highly reactive OAt-ester. sigmaaldrich.com

The general mechanism for amide bond formation using these reagents involves the activation of the carboxyl group of an N-protected amino acid, followed by nucleophilic attack from the amino group of another amino acid. sigmaaldrich.com In the context of this compound, if it is the N-terminal residue, its secondary amine would act as the nucleophile. If it is the C-terminal residue, its carboxylic acid would be activated.

Protecting Group Strategies:

To ensure the selective formation of the desired peptide bond and prevent unwanted side reactions such as self-polymerization, protecting groups are essential. masterorganicchemistry.com

Carboxylic Acid Protection: If the amine of this compound is to be acylated, its carboxylic acid is typically protected as an ester, such as a methyl or benzyl ester, to prevent it from reacting. masterorganicchemistry.com

The process of solid-phase peptide synthesis (SPPS) is a common methodology where the C-terminal amino acid is attached to a solid support (resin), and the peptide chain is built sequentially by cycles of deprotection and coupling. masterorganicchemistry.combeilstein-journals.org this compound, once appropriately protected, can be incorporated into a peptide sequence using these standard SPPS protocols. beilstein-journals.org

Table 1: Common Peptide Coupling Reagents and their Characteristics

| Coupling Reagent | Abbreviation | Class | Key Features |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Inexpensive, forms insoluble urea (B33335) byproduct. peptide.com |

| Diisopropylcarbodiimide | DIC | Carbodiimide | Forms soluble urea byproduct, suitable for SPPS. peptide.com |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | High efficiency, low racemization. sigmaaldrich.combachem.com |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Aminium Salt | Very fast, low racemization, forms reactive OAt-esters. sigmaaldrich.com |

| (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HBTU | Aminium Salt | Efficient and widely used in automated synthesis. peptide.combachem.com |

Modifications of the Carboxylic Acid and Amine Groups

Beyond peptide bond formation, the carboxylic acid and amine groups of this compound can undergo various other chemical modifications.

Carboxylic Acid Modifications:

The carboxylic acid group can be converted into a range of other functional groups. A primary and common modification is esterification . This can be achieved through several methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For more sensitive substrates, milder conditions can be used, such as reaction with an alkyl halide in the presence of a base.

Another important transformation is the reduction of the carboxylic acid to a primary alcohol. This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then serve as a handle for further synthetic manipulations.

Amine Group Modifications:

The secondary amine of this compound is nucleophilic and can participate in a variety of reactions.

N-Alkylation: Further alkylation of the secondary amine to a tertiary amine can be achieved by reaction with an alkyl halide. monash.edu This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. nih.gov

N-Acylation: The amine can be acylated by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to form an amide. This is analogous to peptide bond formation but with a non-amino acid acylating agent.

Sulfonamide Formation: Reaction with a sulfonyl chloride in the presence of a base will yield a sulfonamide, which can also serve as a protecting group for the amine.

These modifications allow for the synthesis of a diverse array of this compound derivatives with tailored properties for various applications in medicinal chemistry and materials science.

Table 2: Summary of Potential Modifications of this compound

| Functional Group | Reaction | Reagents | Product Functional Group |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| Amine | N-Alkylation | Alkyl Halide, Base | Tertiary Amine |

| Amine | N-Acylation | Acyl Chloride, Base | Amide |

| Amine | Sulfonamide Formation | Sulfonyl Chloride, Base | Sulfonamide |

Advanced Spectroscopic and Structural Characterization of N 3 Bromobenzyl Alanine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of N-(3-bromobenzyl)alanine in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of individual protons and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound allows for the unambiguous assignment of all protons. The spectrum is typically divided into two main regions: the aromatic region (usually δ 7.0-8.0 ppm) and the aliphatic region (usually δ 1.0-4.5 ppm).

Aliphatic Region : The alanine (B10760859) moiety gives rise to characteristic signals. The methyl group (-CH₃) protons appear as a doublet due to coupling with the adjacent methine proton. The methine proton (-CH) of the alanine core appears as a quartet, being split by the three protons of the methyl group. The two benzylic protons (-CH₂-) attached to the nitrogen atom are diastereotopic and may appear as two distinct doublets (an AB quartet) due to coupling with each other.

Aromatic Region : The 3-bromobenzyl group features four protons on the benzene (B151609) ring. Due to the meta-substitution pattern, they exhibit complex splitting patterns. The proton between the two substituents (if any) would be the most deshielded. The specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each aromatic proton.

Based on analogous compounds like N-(4-bromobenzyl)-L-alanine hydrochloride, the expected chemical shifts can be estimated researchgate.net.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Methyl (-CH₃) | ~1.5 | Doublet | ~7.2 |

| Methine (-CH) | ~4.0 | Quartet | ~7.2 |

| Benzyl (B1604629) (-CH₂-) | ~4.1-4.2 | AB quartet or two Doublets | ~13.0 |

| Aromatic (Ar-H) | ~7.2-7.7 | Multiplet | - |

| Carboxyl (-COOH) | >10.0 | Broad Singlet | - |

Note: The exact chemical shifts for amine and carboxyl protons are highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, confirming the total number of carbons and their chemical environment.

Aliphatic Carbons : The spectrum will show signals for the methyl carbon (-CH₃), the methine carbon (-CH), and the benzylic carbon (-CH₂-).

Aromatic Carbons : Six distinct signals are expected for the aromatic carbons of the 3-substituted ring. The carbon atom directly bonded to the bromine atom (C-Br) will have a characteristic chemical shift, typically lower than the other substituted aromatic carbons.

Carbonyl Carbon : The carboxylic acid carbonyl carbon (-COOH) will appear as the most downfield signal, often in the range of δ 170-180 ppm bmrb.io.

Studies on similar L-alanine peptides help in assigning these chemical shifts accurately nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-CH₃) | ~18 |

| Methine (-CH) | ~53 |

| Benzyl (-CH₂-) | ~48 |

| Aromatic (C-Br) | ~122 |

| Aromatic (CH) | ~125-135 |

| Aromatic (C-CH₂-) | ~138 |

To definitively establish the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks. It would show correlations between the methyl and methine protons of the alanine unit, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps direct ¹H-¹³C correlations. It would link the proton signals of the methyl, methine, benzyl, and aromatic groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the link from the benzylic protons to the aromatic carbons and the methine carbon, confirming the N-benzylation site.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula. The calculated monoisotopic mass for C₁₀H₁₂BrNO₂ is approximately 257.0048 g/mol . HRMS can confirm this mass to within a few parts per million.

The mass spectrum also reveals the molecule's fragmentation pattern, which serves as a structural fingerprint. Key fragmentation pathways for this compound would likely include:

Loss of the carboxyl group : A fragmentation resulting in the loss of COOH (45 Da).

Benzylic cleavage : Cleavage of the bond between the benzyl CH₂ group and the nitrogen atom, leading to the formation of a bromobenzyl cation (m/z 169/171) and the alanine radical.

Alpha-cleavage : Fragmentation adjacent to the nitrogen atom.

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident in the molecular ion peak and any bromine-containing fragments, appearing as two peaks separated by 2 Da.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show key absorption bands that confirm its structure nih.govlibretexts.org.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-OH) | O-H stretch | 2500-3300 (broad) |

| Amine (-NH) | N-H stretch | 3300-3500 (moderate, sharp) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch | 2850-2960 |

| Carbonyl (C=O) | C=O stretch | 1700-1725 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Benzene Substitution | C-H out-of-plane bend | 690-900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the brominated benzene ring. It is expected to exhibit absorption bands in the UV region corresponding to π → π* transitions. The presence of the bromine atom and the alkyl substituent on the aromatic ring will influence the exact wavelength of maximum absorbance (λ_max). Typically, a substituted benzene ring will show a primary band around 200-220 nm and a secondary, less intense band around 260-280 nm ijsr.netnih.gov.

Chromatographic Methodologies for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. A reversed-phase HPLC method can effectively separate the target compound from any starting materials or by-products.

Since this compound is a chiral molecule (due to the stereocenter in the alanine moiety), chiral HPLC is essential for separating its two enantiomers (R and S forms) and determining the enantiomeric excess (ee) of a sample nih.govsigmaaldrich.com. This is particularly important in pharmaceutical contexts where one enantiomer may have desired activity while the other is inactive or harmful.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this type of compound sigmaaldrich.com. A typical method would involve:

Column : A column packed with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase : A mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol.

Detection : UV detection at a wavelength where the aromatic ring absorbs, such as 260 nm.

By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be calculated, providing a critical measure of the sample's stereochemical purity chemimpex.com.

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable to future research)

A future single-crystal X-ray diffraction study of this compound would be instrumental in defining its precise solid-state molecular conformation and supramolecular architecture. Such a study would reveal how the molecules arrange themselves in a repeating lattice, governed by a variety of intermolecular forces.

Anticipated Molecular Conformation:

Predicted Crystal Packing and Intermolecular Interactions:

The crystal packing of this compound will likely be dominated by hydrogen bonding, a common feature in amino acid derivatives. In the case of N-(4-bromobenzyl)-L-alanine hydrochloride, the packing is characterized by hydrogen bonds involving the chloride anion as an acceptor, which leads to the formation of molecular strands. researchgate.net

For this compound (in its neutral or salt form), we can predict the following interactions:

Hydrogen Bonding: The carboxylic acid and secondary amine groups are prime candidates for forming strong hydrogen bonds (N–H···O and O–H···O). These interactions could link molecules into chains, sheets, or more complex three-dimensional networks.

Halogen Bonding: The bromine atom at the 3-position of the benzyl ring could participate in halogen bonding (Br···O or Br···N), an interaction that is increasingly recognized for its role in directing crystal packing. The different position of the bromine atom compared to the 4-bromo isomer could lead to entirely different packing motifs.

π-π Stacking: The aromatic benzyl rings may interact through π-π stacking, further stabilizing the crystal lattice.

The specific arrangement of these interactions will define the crystal system, space group, and unit cell dimensions. A comparative analysis of the crystal structure of the 3-bromo isomer with the known 4-bromo isomer would provide critical insights into how the position of the halogen substituent on the aromatic ring influences the supramolecular assembly.

Illustrative Crystallographic Data from an Analogous Compound:

To provide a concrete example of the data that would be obtained from such a study, the crystallographic information for N-(4-bromobenzyl)-L-alanine hydrochloride is presented below. Future research on this compound would aim to generate a similar dataset.

Table 1: Crystal Data and Structure Refinement for N-(4-bromobenzyl)-L-alanine hydrochloride (Note: This data is for a related isomer and serves as a predictive model)

| Parameter | Value |

| Empirical Formula | C₁₀H₁₃BrClNO₂ |

| Formula Weight | 294.57 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.678(1) |

| b (Å) | 11.234(2) |

| c (Å) | 19.345(4) |

| Volume (ų) | 1234.5(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.584 |

This table is constructed based on typical data presentation in crystallographic reports and uses the known isomer as a reference. researchgate.net

A comprehensive X-ray crystallographic investigation of this compound would be a significant contribution to the field, providing foundational data for structure-property relationship studies and further chemical research.

Computational and Theoretical Investigations of N 3 Bromobenzyl Alanine

Quantum Chemical Calculations (DFT) for Electronic Structure, Geometry Optimization, and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of N-(3-bromobenzyl)alanine. These calculations provide a detailed picture of the molecule's electronic environment and preferred spatial arrangement.

The process begins with geometry optimization , where computational methods are used to find the lowest energy arrangement of the atoms, representing the molecule's most stable structure. For molecules like this compound, functionals such as B3LYP are commonly paired with basis sets like 6-31G or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov This optimization yields precise data on bond lengths, bond angles, and dihedral angles.

Electronic structure analysis reveals how electrons are distributed within the molecule. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

Conformational analysis is performed to identify various stable spatial arrangements (conformers) of the molecule and their relative energies. Due to the flexible single bonds in the alanine (B10760859) and benzyl (B1604629) components of this compound, multiple low-energy conformers can exist. DFT calculations can map the potential energy surface to identify these stable forms and the energy barriers separating them.

Table 1: Illustrative Data from DFT Geometry Optimization of this compound The following data are representative examples of parameters that would be obtained from a DFT/B3LYP calculation.

| Parameter | Description | Typical Calculated Value |

| Bond Length (C-Br) | The distance between the carbon atom on the benzyl ring and the bromine atom. | ~1.90 Å |

| Bond Angle (C-C-Br) | The angle formed by two carbon atoms in the benzene (B151609) ring and the bromine atom. | ~120° |

| Dihedral Angle | The torsional angle defining the rotation around the bond connecting the benzyl group to the nitrogen atom. | Varies with conformer |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | 5.3 eV |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights into its flexibility and interactions with its environment, particularly solvents like water. nih.gov

In an MD simulation, the molecule is placed in a simulated box, often filled with solvent molecules, and the system is allowed to evolve over time according to the principles of classical mechanics. The interactions between atoms are described by a force field , such as OPLS-AA or Amber, which are commonly used for biomolecules and organic compounds. nih.gov

These simulations generate trajectories that map the molecule's movements, allowing for the exploration of its conformational landscape . Unlike the static picture from DFT, MD reveals how the molecule transitions between different conformations in solution. nih.gov This is crucial for understanding the full range of shapes the molecule can adopt, which influences its biological activity.

Solvation effects are another key output of MD simulations. The simulations explicitly model the interactions between this compound and surrounding water molecules, including hydrogen bonding. This provides a realistic view of how the solvent influences the molecule's structure and dynamics, which can differ significantly from its behavior in a vacuum. pku.edu.cn

Molecular Docking Studies for Predictive Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein or receptor (target). amazonaws.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of compounds like this compound with potential biological targets.

The process involves placing the 3D structure of this compound into the active site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) and is available in databases like the Protein Data Bank (PDB). amazonaws.com A scoring function then calculates the binding energy for numerous possible poses, with the lowest energy pose representing the most likely binding mode.

The results of a docking study can reveal key interactions, such as:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic interactions: Occurring between nonpolar regions of the ligand and the target.

Electrostatic interactions: Involving charged groups on both molecules.

These studies can guide the design of more potent analogs by identifying which parts of the this compound structure are most important for binding. nih.gov

Table 2: Example of Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Description | Result |

| Binding Energy (ΔG) | The predicted free energy of binding, indicating the strength of the interaction. | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the protein's active site that form key contacts with the ligand. | Lys72, Glu91, Leu134 |

| Hydrogen Bonds | Specific donor-acceptor pairs forming hydrogen bonds. | Carboxyl group with Lys72; Amino group with Glu91 |

| Hydrophobic Contacts | Residues involved in nonpolar interactions with the bromobenzyl group. | Leu134, Val23 |

Quantitative Structure-Activity Relationship (QSAR) Modeling through Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For this compound and its analogs, QSAR can be used to predict their activity based on calculated properties known as molecular descriptors .

These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be categorized as:

Constitutional: Based on the molecular formula (e.g., molecular weight).

Topological: Describing atomic connectivity (e.g., branching indices).

Geometric: Related to the 3D structure of the molecule (e.g., molecular surface area).

Quantum Chemical: Derived from electronic structure calculations (e.g., HOMO/LUMO energies, dipole moment). nih.govresearchgate.net

A QSAR model is built by correlating these descriptors with experimentally measured biological activity for a series of related compounds. The resulting equation can then be used to predict the activity of new, unsynthesized molecules, guiding further research and development. ekb.eg

Exploration of Biological Activities and Mechanistic Insights in Vitro

In vitro Cellular Response Profiling in Research Models

No studies detailing the cellular response to N-(3-bromobenzyl)alanine in research models are currently available in the public domain.

There is no available scientific literature that has assessed the antiproliferative activity or the effects on cellular growth modulation of this compound. Consequently, no data tables on its potency or efficacy against any cell lines can be provided.

No mechanistic studies have been published that investigate whether this compound can induce programmed cell death, such as apoptosis. Research into its potential effects on apoptotic pathways, including the activation of caspases or changes in mitochondrial membrane potential, has not been documented. Therefore, no data on the apoptotic mechanisms of this specific compound is available.

Role of N 3 Bromobenzyl Alanine As a Strategic Chemical Building Block

Application in the Synthesis of Non-Natural Amino Acids and Peptidomimetic Scaffolds

The synthesis of non-natural amino acids is a cornerstone of modern biochemistry and drug development, as these compounds can introduce unique chemical properties into peptides and other molecules. N-(3-bromobenzyl)alanine is a prime example of such a building block, providing a chiral framework that can be elaborated into more complex and structurally diverse unnatural amino acids. princeton.edu The core alanine (B10760859) structure confers peptide-like properties, while the N-benzyl group offers a site for modification. The bromine atom on the phenyl ring is a key feature, serving as a versatile synthetic handle for various organic reactions, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.gov This allows for the introduction of a wide range of functional groups at this position, creating a library of novel phenylalanine or tryptophan analogues with tailored properties.

Table 1: Synthetic Methodologies for Non-Natural Amino Acids

| Synthesis Method | Description | Relevance of this compound |

|---|---|---|

| Asymmetric Synthesis | Utilizes chiral catalysts or auxiliaries to selectively produce unnatural amino acids with a specific chirality. | The inherent chirality of the alanine core in this compound makes it a valuable chiral starting material. |

| Transition Metal-Catalyzed Synthesis | Employs transition metal catalysts to facilitate various chemical reactions for efficient synthesis. | The bromo- group on the benzyl (B1604629) moiety is ideal for cross-coupling reactions to introduce diverse substituents. |

| Photoredox Catalysis | Uses light to mediate the synthesis via radical processes under mild reaction conditions. nih.gov | Can be employed for functionalizing the aryl halide portion of the molecule. princeton.edu |

Utilization in Combinatorial Chemistry Libraries for High-Throughput Lead Discovery

Combinatorial chemistry is a powerful technique for generating large, diverse collections of compounds, known as chemical libraries, which can be screened for biological activity in a high-throughput format. nih.gov The "building block" approach is central to combinatorial synthesis, where structurally diverse molecules are systematically and repetitively linked together. nih.gov this compound is an excellent candidate for such a building block due to its multiple points of diversification.

The three key functional groups of this compound can be independently modified:

Carboxylic Acid: Can be coupled with a diverse library of amines to form amides.

Secondary Amine: Can be acylated with various carboxylic acids or alkylated.

Aryl Bromide: Can undergo a wide range of palladium-catalyzed cross-coupling reactions to introduce different aryl, heteroaryl, or alkyl groups.

This trifunctionality allows for the rapid, parallel synthesis of thousands to millions of distinct compounds. nih.govresearchgate.net For example, using a split-pool synthesis strategy, a library can be generated where each compound has a unique combination of substituents at these three positions. researchgate.net These libraries can then be subjected to high-throughput screening (HTS) to identify "hits"—compounds that interact with a specific biological target. nih.govnih.gov The identification of active compounds from these libraries can be achieved through various decoding strategies, including the increasingly popular DNA-encoded chemical library (DECL) approach. nih.gov The structural information from the hits provides a starting point for lead optimization in the drug discovery process.

Table 2: High-Throughput Screening (HTS) in Drug Discovery

| HTS Technique | Description | Application for Libraries from this compound |

|---|---|---|

| Protein Thermal Shift (PTS) | A biophysical, label-free method that measures the change in a protein's melting temperature upon ligand binding. nih.gov | Can be used to screen libraries for compounds that bind to and stabilize a target protein. |

| Differential Scanning Fluorimetry (DSF) | A technique used to screen unpurified compound libraries by measuring protein stability. nih.gov | Suitable for the rapid, primary screening of large combinatorial libraries. |

| Affinity Selection Mass Spectrometry | A label-free platform where a library is incubated with a target protein, and bound compounds are identified by mass spectrometry. researchgate.net | Allows for the direct identification of binders from a complex mixture of library compounds. |

Development of Chemical Probes and Research Tools Incorporating the this compound Scaffold

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in a cellular or in vivo context. nih.gov The development of high-quality chemical probes is essential for validating new drug targets and understanding complex biological processes. nih.gov The this compound scaffold provides a versatile starting point for the design of such probes.

The bromobenzyl moiety is particularly useful in this context. It can be used to explore structure-activity relationships by systematically replacing the bromine atom with other functional groups to optimize binding affinity and selectivity for the target protein. nih.gov For instance, in the development of probes for bromodomains—protein domains that recognize acetylated lysine (B10760008) residues—scaffolds are often modified to enhance potency and alter selectivity. nih.gov

Furthermore, the scaffold can be functionalized to create more sophisticated research tools. For example, a "clickable" handle, such as an alkyne or azide, can be introduced via the aryl bromide position. This allows the probe to be covalently attached to reporter molecules (e.g., fluorophores, biotin) through click chemistry, enabling visualization or pull-down experiments to identify the probe's cellular targets. Fluorescent probes are particularly valuable for real-time imaging of biomolecules in biological systems.

Table 3: Features of the this compound Scaffold for Chemical Probe Development

| Structural Feature | Utility in Probe Design | Example Application |

|---|---|---|

| Alanine Core | Provides a chiral backbone and peptide-like character, influencing cell permeability and target recognition. | Mimicking a natural amino acid residue to interact with a protein's binding site. |

| N-benzyl Group | Occupies space and can be modified to improve steric complementarity with the target. | Fine-tuning selectivity between closely related protein family members. |

| Aryl Bromide | Acts as a versatile handle for introducing various functionalities through cross-coupling reactions. nih.gov | Introduction of a fluorophore for imaging or a reactive group for covalent labeling. nih.gov |

Precursor in Radiosynthesis and Isotopic Labeling for Research Applications (e.g., PET Imaging Ligand Development for related structures)

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that uses radiolabeled molecules (PET ligands or tracers) to visualize and quantify biological processes in vivo. nih.govfrontiersin.org The development of novel PET ligands is a critical area of research for diagnosing diseases and aiding in drug development. bohrium.com this compound can serve as a valuable precursor for the synthesis of PET tracers.

The most common method for developing PET ligands involves labeling a precursor molecule with a short-lived positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C, t½ ≈ 20 min) or fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min). bohrium.comnih.gov The aryl bromide in this compound is an ideal site for introducing ¹⁸F via nucleophilic substitution, a common and efficient radiolabeling strategy. The bromo- precursor can be reacted with [¹⁸F]fluoride to produce the corresponding ¹⁸F-labeled analogue. This approach has been successfully used to synthesize various ¹⁸F-labeled alanine derivatives as potential tumor imaging agents. nih.govnih.gov For instance, related structures with a bromophenyl group have been used as precursors for potential PET radiotracers targeting α-synuclein aggregates. mdpi.com

Isotopic labeling is also crucial for other research applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure and dynamics. utoronto.ca While this compound itself is not a direct metabolic precursor, its derivatives can be synthesized with stable isotopes (e.g., ¹³C, ¹⁵N) for use in in vitro binding assays or as standards in metabolic studies. nih.govcore.ac.uk The ability to specifically label different parts of the molecule provides a powerful tool for mechanistic studies in drug discovery and chemical biology. researchgate.net

Table 4: Applications in Radiosynthesis and Isotopic Labeling

| Application | Description | Role of this compound |

|---|---|---|

| PET Ligand Precursor | A non-radioactive molecule designed for efficient incorporation of a radionuclide. lumiprobe.com | The aryl bromide serves as a leaving group for nucleophilic substitution with [¹⁸F]fluoride. |

| Radiosynthesis | The chemical synthesis of a radiolabeled compound. nih.govresearchgate.net | Can be adapted for automated, one-pot radiosynthesis procedures to produce PET tracers. mdpi.com |

| Isotopic Labeling | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a molecule for analytical studies. core.ac.ukresearchgate.net | Can be synthesized with isotopic labels to serve as an internal standard or for NMR-based structural studies. |

Future Directions and Emerging Research Opportunities for N 3 Bromobenzyl Alanine

Advancements in Green Chemistry Approaches for its Sustainable Synthesis

The synthesis of novel compounds is increasingly scrutinized through the lens of environmental impact and sustainability. Future research into N-(3-bromobenzyl)alanine will likely prioritize the development of green chemistry approaches to minimize its environmental footprint. Traditional synthetic routes for N-alkylated amino acids often rely on hazardous solvents, stoichiometric reagents, and energy-intensive conditions. The focus will be on creating more efficient and eco-friendly synthetic pathways.

Key areas of advancement will include:

Use of Greener Solvents: Shifting from conventional chlorinated solvents like dichloromethane (B109758) to more benign alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) will be a critical step. The selection of a solvent is crucial as it impacts the solubility of reactants, reaction rates, and the ease of product purification.

Catalytic Reductive Amination: Instead of traditional multi-step processes, one-pot reductive amination of 3-bromobenzaldehyde (B42254) with alanine (B10760859) using non-toxic, recyclable catalysts (e.g., heterogeneous catalysts based on palladium or platinum) represents a more atom-economical approach.

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or ultrasound could significantly reduce reaction times and energy consumption compared to conventional heating methods.

Waste Reduction: Implementing principles of atom economy by designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. This contrasts with methods that generate significant inorganic salt waste.

Table 1: Comparison of Traditional vs. Green Synthesis Parameters for N-Alkylated Amino Acids

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Dichloromethane, Dimethylformamide (DMF) | Water, Ethanol, Supercritical CO2 |

| Catalyst | Stoichiometric reducing agents (e.g., NaBH4) | Heterogeneous catalysts (e.g., Pd/C), Biocatalysts |

| Energy Source | Conventional heating (oil bath) | Microwave, Ultrasound |

| Byproducts | High volume of salt and solvent waste | Minimal waste, recyclable catalysts |

Development of Novel Derivatization Strategies for Enhanced Selectivity and Multi-targeting

The core structure of this compound offers multiple sites for chemical modification, providing a rich platform for developing derivatives with improved biological properties. Future research will focus on strategic derivatization to enhance target selectivity and potentially create multi-targeting agents capable of interacting with several biological targets simultaneously.

Potential derivatization strategies include:

Modification of the Alanine Moiety: The carboxylic acid and the secondary amine of the alanine backbone are prime targets for modification. Esterification or amidation of the carboxyl group can alter the compound's polarity and cell permeability. Acylation of the secondary amine could introduce new pharmacophores. For instance, amidation with other amino acids could lead to novel peptide-like structures. holycross.edu

Functionalization of the Aromatic Ring: The bromine atom on the benzyl (B1604629) group serves as a versatile handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. valpo.edu This allows for the introduction of a wide array of substituents (e.g., alkyl, aryl, or heterocyclic groups) to probe the steric and electronic requirements of a potential binding pocket.

Bioisosteric Replacement: Replacing the bromine atom with other functional groups of similar size and electronic properties (e.g., -CF3, -CN, or a small heterocyclic ring) can fine-tune the compound's pharmacokinetic and pharmacodynamic profile.

Table 2: Potential Derivatization Sites on this compound and Their Therapeutic Goals

| Modification Site | Type of Modification | Potential Therapeutic Goal |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation | Improve cell permeability, alter solubility |

| Secondary Amine | Acylation, Sulfonylation | Introduce new binding interactions, create peptidomimetics |

| Aromatic Ring (at Br) | Suzuki Coupling, Sonogashira Coupling | Enhance binding affinity, explore structure-activity relationships (SAR) |

Integration of Machine Learning and AI in Predictive Biological Activity Modeling and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling rapid and cost-effective prediction of a compound's biological activities before synthesis. achemblock.com For this compound and its virtual derivatives, these computational tools offer a powerful avenue for future research.

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a virtual library of this compound derivatives with diverse substituents, ML algorithms like random forests and support vector machines can be trained on existing biological data to build models that predict the activity of new, unsynthesized compounds. researchgate.net This allows researchers to prioritize the synthesis of candidates with the highest predicted potency and selectivity.

Predictive Toxicology (ADMET Profiling): AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. This early-stage computational screening helps to identify and eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity.

De Novo Drug Design: Generative AI models, including reinforcement learning and generative adversarial networks (GANs), can be used to design entirely new molecules based on the this compound scaffold. medchemexpress.com These models can be optimized to generate structures with desired properties, such as high predicted binding affinity for a specific target and favorable ADMET characteristics. mdpi.com

Table 3: Machine Learning Models and Their Applications in the Design of this compound Analogs

| Machine Learning Model | Application | Purpose |

|---|---|---|

| Random Forest | QSAR, ADMET Prediction | Predict biological activity and toxicity based on molecular descriptors. |

| Support Vector Machine (SVM) | Target Prediction, Classification | Classify molecules as active or inactive against a particular biological target. |

| Graph Neural Networks (GNN) | Property Prediction | Learn directly from the 2D graph structure of molecules to predict complex properties. mdpi.com |

| Reinforcement Learning | De Novo Design | Generate novel molecular structures optimized for multiple desired properties. medchemexpress.com |

Exploration of New Biological Pathways and Targets in vitro Relevant to Emerging Disease Research

A crucial future direction for this compound is the systematic exploration of its biological activity to identify novel cellular pathways and molecular targets. Given its structure as an amino acid derivative, it could potentially interact with a wide range of biological systems. An unbiased, broad-based screening approach is essential for uncovering its therapeutic potential.

A potential research cascade could involve:

High-Throughput Phenotypic Screening: Initial screening of this compound against a diverse panel of human cancer cell lines, pathogenic bacteria, or viral replication assays could reveal potential anti-proliferative or anti-infective properties.

Target Deconvolution: If the compound shows activity in phenotypic screens, subsequent studies would aim to identify its specific molecular target(s). Techniques such as affinity chromatography, chemical proteomics, or genetic approaches (e.g., CRISPR/Cas9 screening) can be employed to "pull down" or identify the protein(s) that the compound binds to.

Enzyme Inhibition and Receptor Binding Assays: Based on structural similarity to known ligands, the compound could be tested against panels of enzymes (e.g., kinases, proteases, metabolic enzymes) or receptors (e.g., G-protein coupled receptors, nuclear receptors) that are implicated in emerging diseases such as metabolic disorders, neurodegeneration, or inflammatory conditions.

Pathway Analysis: Once a target is identified, further in vitro studies would be necessary to elucidate how the interaction between this compound and its target modulates specific cellular signaling or metabolic pathways. This involves techniques like Western blotting, qPCR, and reporter gene assays to understand the downstream functional consequences of target engagement.

This systematic exploration will be fundamental in mapping the biological activity of this compound and uncovering its potential as a chemical probe or a starting point for the development of new therapeutic agents.

Q & A

Q. How do alanine backbone modifications alter pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.